2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
説明
特性
IUPAC Name |
2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQLNIRVMDWHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)NC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530236 | |
| Record name | 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37891-04-6 | |
| Record name | 2-Sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Cyclocondensation of Chalcone Derivatives
Reaction with 6-Amino-2-thioxo-pyrimidinone
A foundational method involves the cyclocondensation of chalcones (1 ) with 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one (2 ) in glacial acetic acid under reflux. For example, heating 4,6-di(thiophen-2-yl)chalcone (1 ) and 2 at reflux for 6 hours yields 5,7-di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (3 ) in 76% yield. The reaction proceeds via Michael addition followed by intramolecular cyclization, facilitated by acetic acid’s dual role as solvent and proton donor. The product precipitates upon cooling and acidification with HCl, with recrystallization in acetic acid enhancing purity.
Analytical Characterization
The structure of 3 was confirmed by $$ ^1\text{H} $$ NMR, showing aromatic protons at $$ \delta = 6.57–7.96 $$ ppm and exchangeable NH signals at $$ \delta = 12.37 $$ and $$ 12.02 $$ ppm. IR spectroscopy revealed absorptions at 1600 cm$$ ^{-1} $$ (C=N), 1635 cm$$ ^{-1} $$ (C=O), and 3426 cm$$ ^{-1} $$ (NH).
Variation with Substituted Chalcones
Modifying the chalcone’s aryl groups alters the product’s substitution pattern. For instance, 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (3a ) reacts with 2 in dry dimethylformamide (DMF) under reflux for 15–20 hours to afford 7-(4-chlorophenyl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (10a ) in 44% yield. Extended reaction times are necessary for electron-deficient chalcones, as evidenced by the 50% yield of 5-(4-nitrophenyl)-7-(thiophen-2-yl) derivative (10j ).
Multicomponent Biginelli-Type Reactions
SiO$$2$$-H$$2$$SO$$_4$$ Catalyzed Synthesis
A one-pot, three-component reaction employing β-oxodithioesters, aldehydes, and urea/6-amino-1,3-dimethyluracil in the presence of SiO$$2$$-H$$2$$SO$$_4$$ provides an alternative route. This method avoids isolation of intermediates, achieving dihydropyridopyrimidinones in high yields. For example, salicylaldehyde and β-oxodithioester condense with urea to form 3-aroyl-2H-chromen-2-thiones, demonstrating the versatility of β-oxodithioesters in accessing diverse heterocycles.
Advantages
Solvent and Catalytic Conditions
Glacial Acetic Acid Method
Glacial acetic acid is optimal for cyclocondensation due to its high polarity and ability to stabilize charged intermediates. Reactions typically achieve yields >70% with 6-hour reflux.
Analytical Characterization and Reaction Monitoring
Comparative Analysis of Synthetic Approaches
化学反応の分析
Reactions with Amines and Formaldehyde
Treatment of 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (3 ) with substituted anilines (4a–g ) and formaldehyde (37%) in dioxane/HCl yields fused 3,7,9-triaryl-3,4-dihydropyrido[2′,3′:4,5]pyrimido[2,1-b] thiadiazin-6(2H)-ones (7a–g ) . The mechanism proceeds via:
-
S-alkylation of the thione group with formaldehyde, forming intermediate 5 .
-
Cyclocondensation with a second formaldehyde molecule to generate intermediate 6 .
-
Intramolecular cyclization via water elimination to produce the final thiadiazinone derivatives .
Key spectral data for 7a–g :
-
IR: Absorption bands at 1592–1685 cm⁻¹ (C=N, C=O).
Michael Addition with Activated Alkenes/Alkynes
Reaction of 3 with arylidene malononitriles (10 ) in ethanol under reflux produces pyrimido[2,1-b] thiadiazine derivatives (12 ) . The mechanism involves:
-
Michael addition of the thiol group to the α,β-unsaturated nitrile.
-
Tautomerization and cyclization to form fused thiadiazines.
Example :
Hydrazine Derivatives
Refluxing 3 with hydrazine hydrate in ethanol yields 2-hydrazinyl-5,7-di(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (15 ) . Subsequent condensation of 15 with aldehydes (e.g., terephthaldehyde) forms hydrazone-linked dimers (19 ) .
Key spectral data for 15 :
Reactions with α-Haloketones and Chloroacetonitrile
Heating 3 with phenacyl bromide (2a ) or chloroacetonitrile (3 ) in dioxane/NaOAc yields fused thiazolo[3,2-a]pyrimidinones (4a–b , 5 ) .
Example :
Condensation with Aromatic Aldehydes
Treatment of 3 with chloroacetic acid and aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acetic acid/NaOAc forms 2-arylidene-2H-pyrido[3′,2′:4,5]thieno[3,2-d]thiazolo[3,2-a]pyrimidine-3,5-diones (11a–f ) .
Key spectral data for 11a–f :
Table 2: Spectral Data for Representative Compounds
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Molecular Formula |
|---|---|---|---|
| 7a | 1602 (C=N), 1643 (C=O) | 4.87 (NH), 6.57–9.23 (Ar–H) | C₁₉H₁₃N₅OS₂ |
| 14 | 2190 (CN), 1685 (C=O) | 5.99 (CH₂), 6.75–8.05 (Ar–H) | C₂₀H₁₁N₃O₃S₂ |
| 4a | 1658 (C=O) | 3.65–3.84 (CH₃), 6.88–8.34 (Ar–H) | C₂₄H₁₇N₃O₂S₂ |
This systematic analysis underscores the synthetic versatility of this compound, enabling access to pharmacologically relevant heterocycles. Future work could explore its utility in targeted drug delivery systems.
科学的研究の応用
Biological Activities
The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:
-
Antimicrobial Activity
- Studies have shown that derivatives of 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one possess significant antimicrobial properties against various bacterial strains. This activity is attributed to the compound's ability to disrupt microbial cell walls and inhibit essential metabolic pathways.
-
Anticancer Potential
- Research indicates that this compound and its derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that certain analogs effectively inhibited the growth of human cancer cell lines, suggesting their potential as anticancer agents .
- CYP Enzyme Inhibition
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against E. coli and S. aureus | Potential use in developing new antibiotics |
| Anticancer Activity | Induced apoptosis in breast cancer cells | Development of anticancer therapies |
| CYP Inhibition Analysis | Inhibition of CYP1A2 with implications for drug interactions | Consideration in polypharmacy scenarios |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions including cyclization and thioketone formation. The ability to modify its structure allows for the exploration of various derivatives that can enhance its biological activity.
Synthetic Pathway Overview
- Start with a pyrimidine derivative.
- Introduce a thioketone group through a reaction with thiocyanate.
- Purify the product using column chromatography.
作用機序
The mechanism of action of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets. It is believed to inhibit bacterial and fungal growth by interfering with the synthesis of essential biomolecules. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
類似化合物との比較
Thieno[2,3-d]pyrimidin-4(1H)-one Derivatives
Structural Differences: Replacing the pyridine ring with a thiophene moiety yields thieno[2,3-d]pyrimidin-4(1H)-one (e.g., CAS 117516-97-9). This substitution introduces sulfur atoms into the fused ring system, enhancing lipophilicity and altering electronic properties . Synthesis: Thieno analogs are synthesized via cyclization of thiourea with ethyl cyanoacetate or via reactions involving thiophene-containing chalcones . Properties and Bioactivity:
- Solubility: Thieno derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
- Antimicrobial Activity: Thieno derivatives (e.g., 5,7-di(thiophen-2-yl)-substituted analogs) show moderate antimicrobial activity against S. aureus and E. coli (MIC: 8–32 µg/mL) .
- Enzyme Inhibition: Thieno[2,3-d]pyrimidin-4(1H)-one derivatives act as GAA (α-glucosidase) inhibitors, with IC₅₀ values ranging from 0.5–5 µM .
Table 1: Comparison of Pyrido vs. Thieno Derivatives
| Property | Pyrido[2,3-d]pyrimidinone | Thieno[2,3-d]pyrimidinone |
|---|---|---|
| Core Structure | Pyridine + Pyrimidine | Thiophene + Pyrimidine |
| LogP (Predicted) | 2.1–2.5 | 2.8–3.2 |
| Antimicrobial Activity | Moderate (MIC: 16–64 µg/mL) | Moderate (MIC: 8–32 µg/mL) |
| Enzyme Inhibition | Weak (IC₅₀ >10 µM) | Strong (IC₅₀ 0.5–5 µM) |
Morpholino-Substituted Pyrido[2,3-d]pyrimidinones
Synthesis: Achieved via reactions of morpholinylchalcones with 6-aminothiouracil in ethanol or DMF, yielding products with 50–70% efficiency . Bioactivity:
- Antitumor Activity: Morpholino derivatives exhibit potent cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines (IC₅₀: 2–8 µM) .
- SAR Insight : The morpholine group improves cellular uptake and target binding, as shown in molecular docking studies with EGFR kinase .
Table 2: Key Derivatives with Morpholino Substituents
| Compound | R₁ | R₂ | IC₅₀ (MCF-7) |
|---|---|---|---|
| 7a | p-Tolyl | Phenyl | 3.2 µM |
| 7c | 4-Cl-Ph | Phenyl | 2.8 µM |
| 7e | 4-Cl-Ph | p-Tolyl | 2.1 µM |
Hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one Analogs
Structural Expansion : Adding a hexahydropyrimidine ring (e.g., compound 11 in ) increases conformational flexibility and hydrogen-bonding capacity.
Synthesis : Involves multi-step reactions starting from primary amines, thiourea, and formaldehyde, yielding bicyclic systems with 40–60% yields .
Bioactivity : These analogs demonstrate enhanced α-glucosidase inhibition (IC₅₀: 0.2–1.5 µM) compared to the parent pyrido compound, attributed to improved enzyme active-site interactions .
Benzothiazole- and Thiophene-Fused Derivatives
Structural Hybrids: Compounds like 7-amino-6-(1,3-benzothiazol-2-yl)-substituted derivatives (e.g., 7a in ) merge benzothiazole and pyrido-pyrimidine moieties. Synthesis: Microwave-assisted methods in DMF yield these hybrids with >90% purity, reducing reaction times from 12 h to 2 h . Bioactivity:
- Antioxidant Activity: Benzothiazole derivatives show DPPH radical scavenging activity (EC₅₀: 12–18 µM), outperforming non-hybrid analogs (EC₅₀: 25–35 µM) .
- Anticancer Activity : Enhanced apoptosis induction in A549 (lung cancer) cells due to ROS generation .
Physicochemical and Spectral Comparisons
- Melting Points: Pyrido derivatives typically melt at 250–300°C, while thieno analogs show lower melting points (180–220°C) due to reduced crystallinity .
- Hydrogen Bonding: Pyrido derivatives form dimeric structures via N–H···S bonds (e.g., ), whereas thieno analogs rely on weaker C–H···O interactions .
- Spectral Data: ¹H NMR: Pyrido derivatives display distinct aromatic protons (δ 7.0–8.5 ppm), while thieno analogs show thiophene protons at δ 6.5–7.5 ppm . MS: Molecular ion peaks for pyrido derivatives (m/z 300–400) are higher than thieno analogs (m/z 180–250) due to larger substituents .
生物活性
2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 179.20 g/mol. Its structural features include a thioxo group and a pyrido-pyrimidine framework, which are critical for its biological interactions.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, suggesting that the thioxo group may enhance this activity through interaction with microbial enzymes.
Antitumor Activity
Research has demonstrated that thioxo-pyrimidine derivatives can inhibit tumor cell proliferation. A notable study reported that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for developing new anticancer agents based on the thioxo-pyrimidine scaffold.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could make it a candidate for further development as an antimetabolite drug.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thioxo moiety may facilitate hydrogen bonding and π-stacking interactions, enhancing binding affinity to target sites.
Case Study 1: Antimicrobial Efficacy
A study involving the synthesis of various thioxo-pyrimidine derivatives found that certain modifications significantly increased their antimicrobial potency against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Case Study 2: Antitumor Activity
In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death.
| Treatment Concentration (µM) | % Apoptosis |
|---|---|
| 10 | 15 |
| 25 | 35 |
| 50 | 60 |
Q & A
Q. Key Optimization Factors :
- Solvent choice (DMF vs. ethanol) impacts reaction time and yield.
- Acidification pH controls product purity.
Basic: What analytical techniques are used to characterize this compound and its derivatives?
Q. Primary Methods :
- ¹H NMR : Distinct signals for NH protons (δ 12.0–13.2 ppm), aromatic protons, and substituents (e.g., OCH₃ at δ 3.7 ppm) .
- IR Spectroscopy : C=S (780–790 cm⁻¹), C=O (1650–1790 cm⁻¹), and NH/OH (3200–3400 cm⁻¹) stretches confirm core structure .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 372 [M+H]⁺) and fragmentation patterns validate molecular weight .
- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C-57.77%, S-18.15% for 3a) .
Q. Advanced Tools :
- X-ray crystallography (if crystals are obtainable) resolves regiochemistry and hydrogen-bonding networks.
Advanced: How do structural modifications at positions 1, 6, and 7 impact biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Position 1 (N-substitution) : Aryl or alkyl groups (e.g., 3,4-dimethoxyphenethyl) enhance antioxidant activity by increasing electron-donating capacity .
- Position 6 (C-substitution) : Thiophene or benzothiazole moieties improve anticancer activity by enhancing DNA intercalation (e.g., LC₅₀ = 8.2 µM in MCF-7 cells) .
- Position 7 (aromatic substitution) : Electron-withdrawing groups (e.g., Cl, NO₂) boost anti-inflammatory activity by targeting mPGES-1 (IC₅₀ = 0.3 µM) .
Q. Data Contradictions :
- Thiocarbonyl removal reduces GAA activation by >90%, confirming its role in hydrogen bonding .
- Aromaticity in the hexahydropyrimidine ring is not essential for activity, contradicting initial hypotheses .
Advanced: How is regioselectivity achieved in pyrido[2,3-d]pyrimidinone synthesis?
Regioselectivity is controlled by:
- Nucleophilic Site Preference : The C-5 position of 6-aminothiouracil preferentially attacks α,β-unsaturated ketones, forming the pyridine ring .
- Catalytic Additives : Triethylamine (TEA) directs Michael addition to favor 7-amino-substituted derivatives (e.g., 75, 78% yield) .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates, reducing side products .
Case Study :
Synthesis of 7-amino-5-(benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one proceeds via a Michael adduct intermediate, confirmed by NMR tracking .
Advanced: What in-silico strategies are used to prioritize derivatives for synthesis?
Q. Workflow :
Molecular Docking : Prioritize compounds with high docking scores (e.g., >-8.0 kcal/mol) against targets like mPGES-1 or DNA ligase IV .
ADMET Prediction : Filter for drug-likeness (Lipinski’s rules) and low hepatotoxicity.
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Example :
8 derivatives of 7-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one were synthesized based on docking scores, with 3a showing potent antioxidant activity (IC₅₀ = 12.5 µM in DPPH assay) .
Advanced: How are cytotoxicity and bioactivity evaluated for these compounds?
Q. Assays :
Q. Key Findings :
- Compound 16 (1-(3,4-dimethoxyphenethyl)-5,7-dimethyl derivative) showed 33% yield and sub-micromolar activity against mPGES-1 .
Methodological: How are synthetic challenges like low yields or impurities addressed?
Q. Strategies :
- Column Chromatography : Use gradients of MeOH/CH₂Cl₂ (1–3%) to resolve polar byproducts .
- Acid-Base Trituration : Wash crude products with NaHCO₃ to remove unreacted amines .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield (e.g., 95% for 3a ) .
Case Example :
Refluxing 9a with 3,4-dimethoxyphenethylamine in trifluoroacetic acid (16 hours) increased cyclization efficiency, yielding 33% of 16 after MTBE trituration .
Methodological: What are the limitations of current synthetic and screening approaches?
Q. Synthesis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
